tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate
Description
Chemical Identity and Structural Features The compound tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate (CAS: 1327178-82-4) is a hydrazinecarboxylate derivative characterized by a tert-butyl carbamate group, an ethoxycarbonyl moiety, and an imino-amino functional group. Its molecular formula is C₉H₁₇N₃O₄, with a molecular weight of 231.25 g/mol . The (2Z)-configuration of the ethylidene group is critical for its stereochemical reactivity in synthetic applications. The compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules .
Properties
IUPAC Name |
ethyl (2Z)-2-amino-2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-5-15-7(13)6(10)11-12-8(14)16-9(2,3)4/h5H2,1-4H3,(H2,10,11)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYDKLDNFUYBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC(=O)OC(C)(C)C)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound based on available literature.
- Molecular Formula : C₉H₁₇N₃O₄
- Molecular Weight : 201.25 g/mol
- CAS Number : 53337151
- Chemical Structure : The compound features a hydrazinecarboxylate moiety, which is often associated with various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl hydrazinecarboxylate with appropriate ethoxy and amino derivatives under controlled conditions. Specific protocols may vary, but common solvents include ethanol or dimethylformamide (DMF).
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with hydrazine functionalities can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 50 μg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation.
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Induction of apoptosis |
| NUGC-3 | 15 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Firooznia et al., the antimicrobial efficacy of several hydrazine derivatives was evaluated. The results indicated that compounds with similar structural features to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents.
Case Study 2: Anticancer Potential
A separate investigation focused on the anticancer effects of hydrazine derivatives, highlighting their ability to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with compounds structurally related to this compound, indicating its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its utility, the compound is compared with analogous tert-butyl hydrazinecarboxylate derivatives. Key criteria include synthetic methods , yields , structural variations , and applications .
Table 1: Comparative Analysis of tert-butyl Hydrazinecarboxylate Derivatives
Key Observations:
For instance, pyrrolopyrazine derivatives achieve 50% yields , while HDAC-targeted analogs reach 94% .
Structural and Functional Variations: Electron-Withdrawing Groups: The tosyl group in pyrrolopyrazine derivatives enhances stability and directs regioselectivity in coupling reactions . Bulkier Substituents: Compounds with hexyl or tritylpiperazinyl groups exhibit improved binding to biological targets (e.g., HDAC enzymes) . Stereochemical Complexity: Chiral derivatives (e.g., phenylethylamino-substituted) are pivotal in asymmetric synthesis .
Natural Product Synthesis: Indolylthio derivatives serve as precursors for alkaloids like thienodolin . Chiral Synthesis: Stereospecific tert-butyl hydrazinecarboxylates enable peptide-like scaffold construction .
Critical Analysis of Divergences
- Reactivity : The target compound’s (2Z)-configuration and ethoxy group favor nucleophilic additions, whereas pyrrolopyrazine derivatives undergo cross-coupling reactions .
- Biological Activity: Tosyl and tritylpiperazinyl groups enhance pharmacokinetic properties (e.g., solubility, target affinity) compared to the simpler ethoxy-amino structure of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
